Cas no 2382052-27-7 (3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S)-)

3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S)- structure
2382052-27-7 structure
Product name:3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S)-
CAS No:2382052-27-7
MF:C21H19NO4
Molecular Weight:349.379865884781
CID:5165097
PubChem ID:93478063

3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S)- 化学的及び物理的性質

名前と識別子

    • 3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S)-
    • (1R,2R,5S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • (1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • E80064
    • (1R,2R,5S)-3-Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
    • PS-18888
    • 2382052-27-7
    • (1R,2R,5S)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
    • インチ: 1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19-/m1/s1
    • InChIKey: BTOGCFAOJIQONJ-QHLBDZCJSA-N
    • SMILES: [C@]12([H])[C@]([H])(C1)CN(C(OCC1C3=C(C=CC=C3)C3=C1C=CC=C3)=O)[C@H]2C(O)=O

計算された属性

  • 精确分子量: 349.13140809g/mol
  • 同位素质量: 349.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 571
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 66.8Ų

3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM1015963-1g
(1R,2R,5S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 95%+
1g
$*** 2023-03-30
Aaron
AR01XAP3-100mg
(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 97%
100mg
$172.00 2025-02-13
eNovation Chemicals LLC
Y1210225-1g
(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 97%
1g
$745 2025-02-24
eNovation Chemicals LLC
Y1210225-1g
(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 97%
1g
$745 2025-02-19
Chemenu
CM1015963-5g
(1R,2R,5S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 95%+
5g
$*** 2023-03-30
eNovation Chemicals LLC
Y1210225-5G
(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 97%
5g
$2235 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1693914-5g
(1R,2R,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 98%
5g
¥21262 2023-03-11
Chemenu
CM1015963-10g
(1R,2R,5S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 95%+
10g
$*** 2023-03-30
eNovation Chemicals LLC
Y1210225-500MG
(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 97%
500mg
$495 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1693914-100mg
(1R,2R,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
2382052-27-7 98%
100mg
¥1772 2023-03-11

3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S)- 関連文献

3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S)-に関する追加情報

Introduction to 3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S) and Its Significance in Modern Chemical Research

The compound with the CAS number 2382052-27-7, identified as 3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S), represents a fascinating intersection of structural complexity and functional versatility in the realm of chemical biology and pharmaceutical innovation. This intricate molecular structure, characterized by a bicyclic framework adorned with carboxylic acid functionalities and an ester moiety linked to a fluorenyl group, has garnered significant attention due to its potential applications in drug discovery and molecular recognition.

The bicyclic core of this compound, specifically the 3-Azabicyclo[3.1.0]hexane scaffold, introduces a unique three-dimensional geometry that can influence both its physicochemical properties and its interactions with biological targets. The presence of multiple stereocenters, notably the (1R,2R,5S) configuration, further enhances the compound's structural diversity and opens avenues for tailored molecular design. Such stereochemical precision is often critical in medicinal chemistry, where the spatial arrangement of atoms can dictate efficacy and selectivity.

One of the most compelling aspects of this molecule is its ester functional group at the 3-position. Esters are well-known for their versatility in biological systems, serving as intermediates in metabolic pathways and key components in drug formulations. The linkage to a fluorenyl methyl group adds another layer of complexity, as fluorene derivatives are frequently employed in pharmaceuticals due to their enhanced solubility, stability, and ability to modulate receptor binding. This combination makes 3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S) a promising candidate for further exploration in therapeutic development.

In recent years, there has been growing interest in the development of bicyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic profiles. The (1R,2R,5S)-configuration specifically has been studied for its role in enhancing binding affinity and reducing off-target effects. For instance, similar scaffolds have been investigated for their potential in targeting enzymes involved in cancer metabolism and inflammation pathways. The incorporation of a fluorenyl group may further refine these interactions by altering electronic properties or hydrophobicity.

The carboxylic acid groups at the 2- and 3-positions provide additional opportunities for chemical modification. These functionalities can be used to introduce further polar interactions or even serve as anchors for peptide coupling or other bioconjugation strategies. This adaptability makes the compound a valuable tool for synthetic chemists aiming to develop novel drug candidates or probes for biochemical assays.

From a synthetic perspective,CAS no 2382052-27-7 exemplifies the challenges and rewards of constructing complex cyclic systems with precise stereochemistry. The synthesis of such molecules often requires multi-step strategies involving advanced catalytic methods or protective group chemistry to achieve the desired configuration without compromising yield or purity. Recent advances in asymmetric synthesis have made it increasingly feasible to access enantiomerically pure forms of these compounds on scales suitable for preclinical studies.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as materials science and chemical biology. For example,fluorene derivatives are widely used as fluorescent probes due to their bright emission properties and photostability. The presence of this moiety in our target molecule could make it useful for developing sensitive detection methods or imaging agents that exploit fluorescence-based readouts.

In conclusion,3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 3-(9H-fluoren-9-ylmethyl) ester, (1R,2R,5S) stands out as a structurally intriguing compound with significant potential across multiple domains of chemical research. Its unique combination of stereochemistry,bicyclic framework, ester functionality,and fluorenyl substitution positions it as a valuable scaffold for drug discovery efforts aimed at addressing complex diseases while also serving as a versatile building block for advanced materials and biochemical tools.

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